Cas no 1209778-49-3 ((11E)-Tetradecen-1-yl-d5 Acetate)

(11E)-Tetradecen-1-yl-d5 Acetate 化学的及び物理的性質

名前と識別子

-

- (11E)-Tetradecen-1-yl-d5 Acetate

-

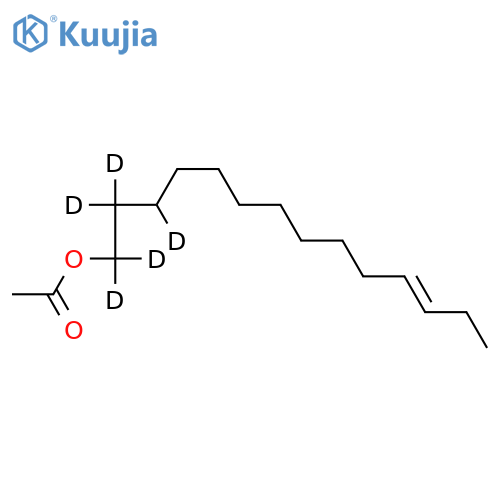

- インチ: 1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-5H,3,6-15H2,1-2H3/b5-4+/i13D,14D2,15D2

- InChIKey: YJINQJFQLQIYHX-OYEACSMDSA-N

- SMILES: C(OC([2H])([2H])C([2H])([2H])C([2H])CCCCCCC/C=C/CC)(=O)C

(11E)-Tetradecen-1-yl-d5 Acetate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| AN HUI ZE SHENG Technology Co., Ltd. | T291752-10mg |

(11E)-Tetradecen-1-yl-d5Acetate |

1209778-49-3 | 10mg |

¥2280.00 | 2023-09-15 | ||

| TRC | T291752-10mg |

(11E)-Tetradecen-1-yl-d5 Acetate |

1209778-49-3 | 10mg |

$270.00 | 2023-05-17 | ||

| TRC | T291752-5mg |

(11E)-Tetradecen-1-yl-d5 Acetate |

1209778-49-3 | 5mg |

$144.00 | 2023-05-17 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | T291752-25mg |

(11E)-Tetradecen-1-yl-d5Acetate |

1209778-49-3 | 25mg |

¥5400.00 | 2023-09-15 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | T291752-5mg |

(11E)-Tetradecen-1-yl-d5Acetate |

1209778-49-3 | 5mg |

¥1200.00 | 2023-09-15 | ||

| TRC | T291752-250mg |

(11E)-Tetradecen-1-yl-d5 Acetate |

1209778-49-3 | 250mg |

$ 7600.00 | 2023-09-06 | ||

| TRC | T291752-25mg |

(11E)-Tetradecen-1-yl-d5 Acetate |

1209778-49-3 | 25mg |

$620.00 | 2023-05-17 | ||

| TRC | T291752-50mg |

(11E)-Tetradecen-1-yl-d5 Acetate |

1209778-49-3 | 50mg |

$1166.00 | 2023-05-17 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | T291752-50mg |

(11E)-Tetradecen-1-yl-d5Acetate |

1209778-49-3 | 50mg |

¥10200.00 | 2023-09-15 |

(11E)-Tetradecen-1-yl-d5 Acetate 関連文献

-

Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

(11E)-Tetradecen-1-yl-d5 Acetateに関する追加情報

(11E)-Tetradecen-1-yl-d5 Acetate: A Comprehensive Overview

(11E)-Tetradecen-1-yl-d5 Acetate, also known by its CAS number 1209778-49-3, is a compound of significant interest in various scientific and industrial applications. This compound is a derivative of tetradecene, specifically the (11E) isomer, which refers to the configuration of the double bond at the 11th position. The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in spectroscopy and other analytical techniques to enhance signal clarity and resolution.

The structure of (11E)-Tetradecen-1-yl-d5 Acetate consists of a tetradecene chain with a double bond at the 11th position, followed by an acetate group. The double bond's E configuration implies that the higher priority groups on either side of the double bond are on opposite sides. This structural feature is crucial for understanding the compound's physical and chemical properties, as well as its reactivity in various reactions.

Recent studies have highlighted the importance of isotopically labeled compounds like (11E)-Tetradecen-1-yl-d5 Acetate in metabolic studies and drug discovery. For instance, researchers have utilized deuterated compounds to track metabolic pathways more accurately due to their distinct spectroscopic signatures. This has led to advancements in understanding enzyme mechanisms and drug metabolism, making such compounds invaluable tools in pharmacology and biochemistry.

In terms of synthesis, (11E)-Tetradecen-1-yl-d5 Acetate can be prepared through various methods, including catalytic hydrogenation and enantioselective synthesis. The choice of synthesis method depends on the desired purity, scale, and specific applications. Recent advancements in asymmetric catalysis have enabled more efficient and selective syntheses of ene-acid derivatives like this compound, further enhancing its utility in research and industry.

The physical properties of (E)-Tetradecenyl acetate are also worth noting. Its melting point, boiling point, and solubility characteristics make it suitable for use in various solvents commonly employed in organic chemistry. Additionally, its stability under different conditions ensures its reliability in long-term storage and repeated use in experiments.

Applications of (E)-Tetradecenyl acetate span across multiple disciplines. In materials science, it has been used as a precursor for synthesizing advanced polymers and surfactants. In biology, it serves as a model compound for studying lipid interactions and membrane dynamics. Furthermore, its role as an analytical standard has been pivotal in advancing chromatographic techniques for separating complex mixtures.

Recent research has also explored the potential of (E)-Tetradecenyl acetate in green chemistry initiatives. By utilizing renewable feedstocks and catalytic processes, scientists aim to produce this compound more sustainably while maintaining high purity standards. Such efforts align with global trends toward environmentally friendly chemical production methods.

In conclusion, (E)-Tetradecenyl acetate (CAS No: 1209778-49-3) is a versatile compound with wide-ranging applications across science and industry. Its unique structure, combined with advancements in synthesis and application techniques, positions it as an essential tool for researchers seeking to explore new frontiers in chemistry and biology.

1209778-49-3 ((11E)-Tetradecen-1-yl-d5 Acetate) Related Products

- 2229172-19-2(3-(3-bromothiophen-2-yl)-2,2-difluoropropan-1-amine)

- 895244-96-9(2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide)

- 2229013-48-1(tert-butyl N-1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-ylcarbamate)

- 1434141-91-9(3-Ethynyl-8-oxabicyclo[3.2.1]octane)

- 1526296-21-8(1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methylpiperazine)

- 1890029-78-3(2-(1-Methylpiperidin-4-yl)ethane-1-sulfonyl chloride)

- 2138278-23-4(Benzenesulfonamide, 6-bromo-3-chloro-2-fluoro-N-(1-methylethyl)-)

- 54646-75-2(1-Bromo-8-phenyloctane)

- 941942-02-5(2-fluoro-N-{2-6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}benzamide)

- 1259060-15-5(2-(3-propyl-1,2,4-oxadiazol-5-yl)propanoic acid)